(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
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Overview
Description
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-functionalized 3-amino-4-aryl-5,6,7,8-tetrahydrothienoquinolines, a sequence of heterocyclization reactions can be employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound have shown promise in inducing differentiation in PC12 cells, a model for neuronal differentiation
Medicine
Medicinally, compounds with similar structures have been investigated for their antiproliferative activities against cancer cell lines . This compound could potentially be explored for similar applications, although specific studies are limited.
Industry
In industry, the compound’s unique structural features may be leveraged in the development of new materials with specific electronic or optical properties.
Mechanism of Action
similar compounds have been shown to interact with molecular targets involved in cell differentiation and proliferation . The exact pathways and molecular targets would require further investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(cyclopropyl)methanone
- (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone
- (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-methoxyphenyl)methanone
Uniqueness
What sets (3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone apart is its combination of the thienoquinoline core with a benzodioxin moiety. This unique structure may confer distinct electronic and steric properties, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
InChI |
InChI=1S/C20H18N2O3S/c21-17-13-9-11-3-1-2-4-14(11)22-20(13)26-19(17)18(23)12-5-6-15-16(10-12)25-8-7-24-15/h5-6,9-10H,1-4,7-8,21H2 |
InChI Key |
RWCGBNIDSRDLDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCCO5)N |
Origin of Product |
United States |
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